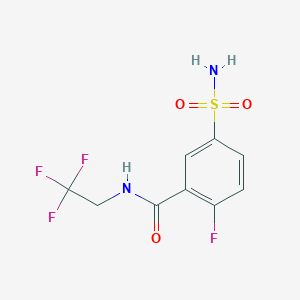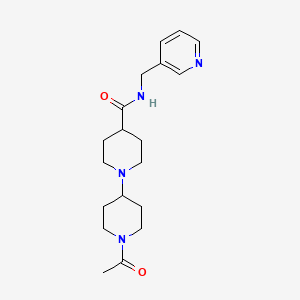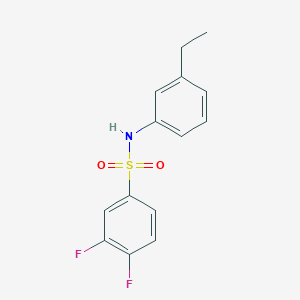![molecular formula C22H24N2O2 B5468334 2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine is a chemical compound that has been found to have potential applications in scientific research. This compound is also known by its abbreviation, MMN-1. In
Mécanisme D'action
The mechanism of action of MMN-1 involves the inhibition of the interaction between MDM2 or MDMX and p53. This inhibition occurs due to the binding of MMN-1 to the hydrophobic pocket of MDM2 or MDMX, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 or MDMX and p53, leading to an increase in the levels of p53.
Biochemical and Physiological Effects:
The inhibition of the interaction between MDM2 or MDMX and p53 by MMN-1 has various biochemical and physiological effects. The increase in the levels of p53 can result in the suppression of tumor growth. Additionally, p53 is involved in various cellular processes such as DNA repair, cell cycle arrest, and apoptosis. Therefore, the increase in the levels of p53 can also lead to the regulation of these cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMN-1 in lab experiments is its specificity for the inhibition of the interaction between MDM2 or MDMX and p53. This specificity can lead to a more targeted approach to studying the role of protein-protein interactions in cellular processes. However, one of the limitations of using MMN-1 is its potential toxicity. Therefore, careful consideration should be given to the concentration of MMN-1 used in lab experiments.
Orientations Futures
There are various future directions for the use of MMN-1 in scientific research. One of the future directions is the development of MMN-1 analogs with improved potency and specificity. Additionally, MMN-1 can be used in combination with other drugs to enhance its efficacy in suppressing tumor growth. Furthermore, MMN-1 can be used to study the role of protein-protein interactions in other cellular processes besides tumor growth. The potential applications of MMN-1 in scientific research are vast, and further exploration is necessary to fully understand its potential.
Conclusion:
In conclusion, MMN-1 is a chemical compound that has potential applications in scientific research. Its specificity for the inhibition of the interaction between MDM2 or MDMX and p53 makes it a valuable tool for studying the role of protein-protein interactions in cellular processes. However, its potential toxicity should be carefully considered when using it in lab experiments. Further exploration of MMN-1 is necessary to fully understand its potential in scientific research.
Méthodes De Synthèse
The synthesis of MMN-1 involves the reaction of 6-methoxy-2-naphthaldehyde and 3-methyl-2-pyridinecarboxaldehyde with morpholine and NaBH4 as a reducing agent. This reaction results in the formation of MMN-1. The purity of MMN-1 can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
MMN-1 has shown potential in scientific research as a tool to study the role of protein-protein interactions in various cellular processes. MMN-1 has been found to inhibit the interaction between two proteins, namely, MDM2 and p53. The MDM2 protein is responsible for the degradation of the tumor suppressor protein p53. Therefore, inhibition of this interaction can lead to an increase in the levels of p53, which can result in the suppression of tumor growth. MMN-1 has also been found to inhibit the interaction between the proteins, MDMX and p53, which can also lead to the suppression of tumor growth.
Propriétés
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-[(3-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-4-3-9-23-21(16)14-24-10-11-26-22(15-24)19-6-5-18-13-20(25-2)8-7-17(18)12-19/h3-9,12-13,22H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTMMBYVOKZFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5468256.png)
![(3,7-dimethyl-2,6-octadien-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5468258.png)

![3-({1-[3-(2-oxopiperidin-1-yl)propanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5468273.png)
![N,N-dimethyl-N'-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5468277.png)
![2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5468280.png)
![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
![N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline](/img/structure/B5468314.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)

![4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5468329.png)
![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)